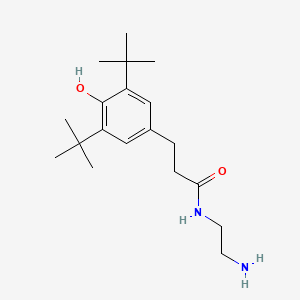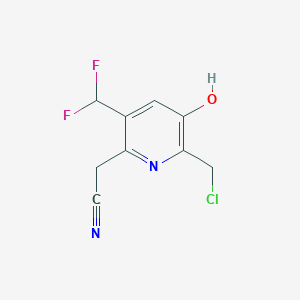
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with chloromethyl, difluoromethyl, hydroxyl, and acetonitrile groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile typically involves multiple steps. One common method includes the difluoromethylation of a pyridine derivative. This process can be achieved using difluoromethylation reagents under specific conditions. For instance, the use of Selectfluor as a difluoromethylation reagent has been reported to be effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to the pyridine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used
科学研究应用
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to the presence of the difluoromethyl group, which can enhance the metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect .
相似化合物的比较
Similar Compounds
Difluoromethyl 2-Pyridyl Sulfone: Known for its versatility in synthetic applications, including gem-difluoroolefination and difluoroalkylation.
Difluoromethyl-Substituted Diazo Compounds: Used in gem-chlorosulfurization reactions to produce sulfur-containing derivatives.
Uniqueness
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations and applications. The presence of both chloromethyl and difluoromethyl groups provides distinct reactivity patterns compared to other similar compounds.
属性
分子式 |
C9H7ClF2N2O |
|---|---|
分子量 |
232.61 g/mol |
IUPAC 名称 |
2-[6-(chloromethyl)-3-(difluoromethyl)-5-hydroxypyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C9H7ClF2N2O/c10-4-7-8(15)3-5(9(11)12)6(14-7)1-2-13/h3,9,15H,1,4H2 |
InChI 键 |
PTNUYOXUTBVZJA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1O)CCl)CC#N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


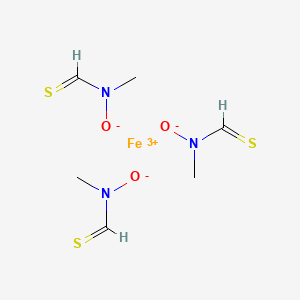

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
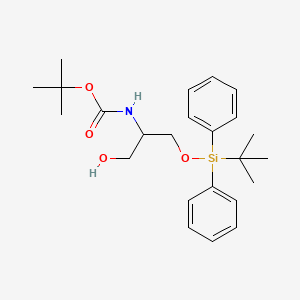
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
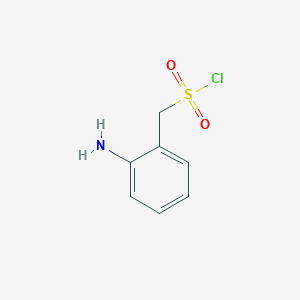
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
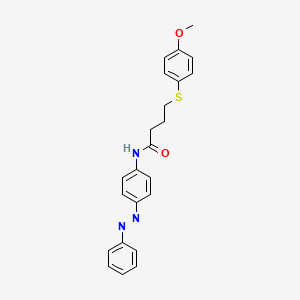
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)


